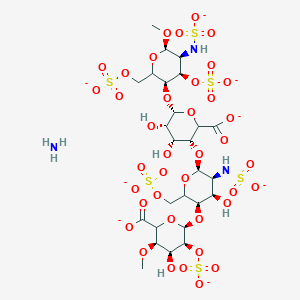
Heparitin, sulfate
Overview
Description
Heparitin sulfate is a glycosaminoglycan, a type of linear polysaccharide, that is ubiquitously expressed on cell surfaces and in the extracellular matrix of mammalian tissues. It is structurally related to heparin, another glycosaminoglycan, but differs in its degree of sulfation and distribution within the body. Heparitin sulfate plays a crucial role in various biological processes, including cell signaling, blood coagulation, and inflammation.
Mechanism of Action
Target of Action
Heparitin sulfate, also known as heparan sulfate, primarily targets a variety of protein ligands, including growth factors . It influences the interaction between these growth factors and their cognate receptors, modulating signaling on target cells .
Mode of Action
Heparitin sulfate acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . Other mechanisms may also be involved . The heparinase acts directly upon heparin, yielding 52% of a trisulfated disaccharide and 40% of a tetrasaccharide besides small amounts of hexa- and disaccharides .
Biochemical Pathways
Heparitin sulfate is involved in various physiological processes. It primarily exerts its effects extracellularly by mediating key processes of cellular cross-talk and signaling . This leads to the modulation of a number of different biological activities including development, cell proliferation, and inflammation . The formation of ligand binding sites on heparitin sulfate occurs in a tissue- and context-specific fashion through the action of several families of enzymes .
Pharmacokinetics
It is known that heparitin sulfate is a highly acidic linear polysaccharide with a very variable structure . It is ubiquitously expressed on cell surfaces and in the extracellular matrix and basement membrane of mammalian tissues .
Result of Action
The action of heparitin sulfate results in the modulation of a number of different biological activities including development, cell proliferation, and inflammation . The degradation products of heparin by heparitin sulfate analyzed by ESI-MS spectra displayed peaks corresponding to heparin di-, tetra-, penta-, and hexa-saccharides revealing the endolytic mode of enzyme action .
Action Environment
Heparitin sulfate is ubiquitously expressed on cell surfaces and in the extracellular matrix and basement membrane of mammalian tissues . This suggests that the action, efficacy, and stability of heparitin sulfate are influenced by the cellular environment and the extracellular matrix.
Biochemical Analysis
Biochemical Properties
Heparitin sulfate primarily exerts its effects extracellularly by mediating key processes of cellular cross-talk and signaling . This leads to the modulation of a number of different biological activities including development, cell proliferation, and inflammation . Heparitin sulfate has been shown to interact with a large number of important proteins, thereby regulating a range of biological activities .
Cellular Effects
Heparitin sulfate plays a key role in a variety of biological functions in neurology, skeletal development, immunology, and tumor metastasis . It is capable of interacting with various polypeptides and exerting diverse functions . In fact, it has been shown to regulate leukocyte development, leukocyte migration, immune activation, and inflammatory processes .
Molecular Mechanism
The molecular basis for the function of heparitin sulfate was elucidated when a distinct pentasaccharide sequence within its chains was identified as being crucial for binding and activating antithrombin, leading to accelerated inhibition of the coagulation cascade . This unique structure–function relationship further strengthened the hypothesis that the variable sulfation within heparitin sulfate encodes information that forms the basis for regulating other physiological activities .
Dosage Effects in Animal Models
It is known that heparitin sulfate plays a critical role in regulating numerous functions of the blood vessel wall, blood coagulation, and inflammation response .
Metabolic Pathways
Heparitin sulfate is involved in several metabolic pathways. It is synthesized attached to various core proteins to form heparitin sulfate proteoglycans . After synthesis, heparitin sulfate chains can be modified by the endoglycosidase, heparanase, and endosulfatases, Sulf1 and Sulf2, to regulate its availability and function .
Transport and Distribution
Heparitin sulfate is widely distributed on the cell surface and in the extracellular matrix of virtually every mammalian cell type . It is thought to be transported within cells and tissues via its attachment to various core proteins .
Subcellular Localization
Heparitin sulfate is predominantly located on the cell surface and in the extracellular matrix . It is also found in the basement membrane of mammalian tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparitin sulfate can be synthesized through enzymatic depolymerization of heparosan, a precursor polysaccharide. This process involves the use of bacterial heparin lyases, which cleave the glycosidic bonds in heparosan to produce heparitin sulfate oligosaccharides. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of heparitin sulfate often involves extraction from animal tissues, such as porcine intestinal mucosa. The extracted material undergoes purification processes, including dialysis, size-exclusion chromatography, and anion-exchange chromatography, to isolate heparitin sulfate. Enzymatic depolymerization is then used to produce oligosaccharides of defined sizes.
Chemical Reactions Analysis
Types of Reactions: Heparitin sulfate undergoes various chemical reactions, including:
Oxidation: Heparitin sulfate can be oxidized to introduce aldehyde groups, which can further react with amines to form Schiff bases.
Reduction: Reduction reactions can be used to modify the sulfate groups on the polysaccharide chain.
Substitution: Sulfate groups on heparitin sulfate can be substituted with other functional groups to alter its biological activity.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various sulfotransferases can be used to introduce different sulfate groups.
Major Products:
Oxidation: Aldehyde-modified heparitin sulfate.
Reduction: Reduced heparitin sulfate with modified sulfate groups.
Substitution: Heparitin sulfate with altered sulfation patterns.
Scientific Research Applications
Heparitin sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glycosaminoglycan interactions and modifications.
Biology: Plays a role in cell signaling, cell adhesion, and migration studies.
Medicine: Investigated for its potential in drug delivery systems and as an anticoagulant.
Industry: Used in the production of biomaterials and as a component in various biotechnological applications.
Comparison with Similar Compounds
Heparitin sulfate is often compared to heparin due to their structural similarities. heparitin sulfate has a lower degree of sulfation and a more diverse distribution in tissues. Similar compounds include:
Heparin: Highly sulfated and primarily found in mast cells.
Chondroitin sulfate: Another glycosaminoglycan with different sulfation patterns and biological functions.
Dermatan sulfate: Similar to heparitin sulfate but with distinct structural features and biological roles.
Heparitin sulfate’s unique structural features and diverse biological functions make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8/t5?,6?,7-,8-,9+,10+,11-,12-,13-,14-,15+,16+,17+,18-,19?,20?,23+,24-,25+,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDRQZFWFCLLF-VYLUHDBLSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@@H](OC1C(=O)[O-])O[C@@H]2[C@@H]([C@@H]([C@@H](OC2COS(=O)(=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@@H](OC3C(=O)[O-])O[C@@H]4[C@@H]([C@@H]([C@@H](OC4COS(=O)(=O)[O-])OC)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O39S6-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9050-30-0 | |
| Record name | Heparitin, sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of heparitin sulfate?
A1: Heparitin sulfate is a linear polysaccharide composed of repeating disaccharide units. Each unit consists of a glucosamine residue linked to a uronic acid, which can be either glucuronic acid or iduronic acid. [] The glucosamine and uronic acid residues can be further modified by sulfation at various positions. This variability in sulfation patterns contributes to the structural heterogeneity of heparitin sulfate and influences its biological functions.
Q2: How does the structure of heparitin sulfate differ from heparin?
A2: While both are composed of similar building blocks, the arrangement and sulfation patterns differentiate them. Heparin generally possesses a higher degree of sulfation and a higher ratio of iduronic acid to glucuronic acid compared to heparitin sulfate. [] These structural distinctions give heparin its potent anticoagulant activity, a characteristic less pronounced in most heparitin sulfate forms.
Q3: How does heparitin sulfate interact with other molecules?
A3: Heparitin sulfate interacts with a wide array of proteins, including growth factors, enzymes, and extracellular matrix components. [] These interactions are largely mediated by the specific sulfation patterns along the heparitin sulfate chain. For example, specific sulfation sequences are known to bind to fibroblast growth factor (FGF) and its receptor, facilitating their interaction and subsequent signaling. []
Q4: What is the role of heparitin sulfate in cell signaling?
A4: HS acts as a co-receptor for various growth factors, like FGF and vascular endothelial growth factor (VEGF). [] It binds to both the growth factor and its receptor, bringing them into close proximity and promoting signal transduction. This process is essential for cell growth, differentiation, and angiogenesis.
Q5: How does the presence of heparitin sulfate in the extracellular matrix influence tissue structure?
A5: In the extracellular matrix, heparitin sulfate interacts with various molecules, including collagen, fibronectin, and laminin. [] These interactions contribute to the organization and stability of the extracellular matrix, influencing tissue development, wound healing, and overall tissue architecture.
Q6: What is the significance of heparitin sulfate in Hurler syndrome?
A6: Hurler syndrome, a type of mucopolysaccharidosis, is characterized by the accumulation of heparitin sulfate and dermatan sulfate in various tissues. [, , ] This buildup results from a deficiency in the enzyme alpha-L-iduronidase, leading to skeletal abnormalities, mental retardation, and other clinical manifestations. [, ]
Q7: Are there other diseases associated with heparitin sulfate metabolism?
A7: Yes, Sanfilippo syndrome, another type of mucopolysaccharidosis, involves the excessive accumulation of heparitin sulfate due to enzyme deficiencies in its degradation pathway. [, ] This leads to severe neurological problems and developmental delays.
Q8: How is heparitin sulfate isolated and characterized from biological samples?
A8: HS isolation often involves enzymatic digestion of tissues followed by ion-exchange chromatography to separate it from other glycosaminoglycans. [, ] Characterization methods include enzymatic depolymerization with specific enzymes like heparitinase, followed by analysis of the resulting oligosaccharides. []
Q9: What are some techniques used to study the structure-activity relationships of heparitin sulfate?
A9: Researchers utilize techniques like selectively degrading heparitin sulfate with specific enzymes and chemically modifying its structure to understand how different sulfation patterns influence its binding to proteins and its biological activity. []
Q10: What are some potential therapeutic applications of heparitin sulfate?
A10: Due to its involvement in various biological processes, heparitin sulfate and its derivatives are being investigated for their therapeutic potential. Areas of interest include promoting tissue regeneration, inhibiting tumor growth and metastasis, and developing novel anticoagulants. []
- The importance of heparitin sulfate in various physiological processes: The studies clearly demonstrate that heparitin sulfate is not simply a structural component but actively participates in cell signaling, influencing cell growth, differentiation, and tissue development. [, , ]
- The complexity of heparitin sulfate structure and function: The diverse sulfation patterns of heparitin sulfate contribute to its ability to interact with a wide range of proteins, making it a challenging molecule to study. [, ]
- The potential of heparitin sulfate as a therapeutic target: The studies on mucopolysaccharidoses underscore the importance of understanding heparitin sulfate metabolism and its role in disease. [, , ] Further research in this area could lead to the development of novel therapies for these and other diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


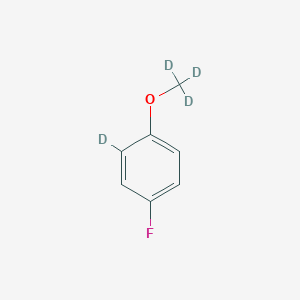

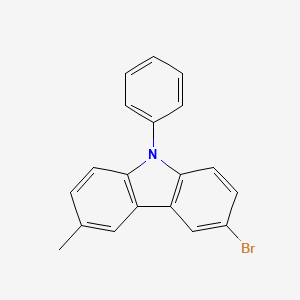
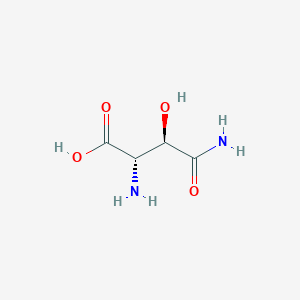
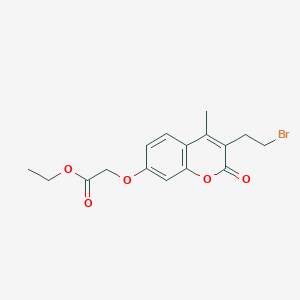
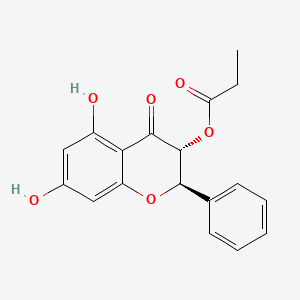

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
